Ibuproxam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

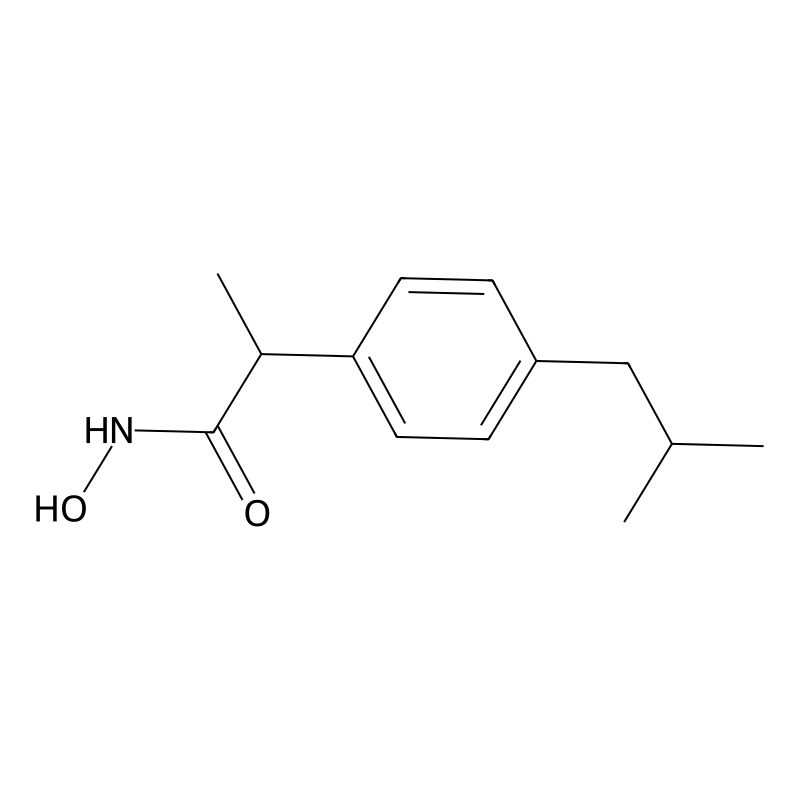

Ibuproxam is a derivative of ibuprofen, classified as a hydroxamic acid. Its chemical structure is defined by the formula C₁₃H₁₉NO₂, indicating the presence of a carboxylic acid group and an amino group derived from hydroxylamine. This compound is primarily recognized for its analgesic and anti-inflammatory properties, similar to its parent compound, ibuprofen. Ibuproxam is notable for its ability to act as an iron chelator, which can enhance its therapeutic effects in certain contexts .

- Decomposition: Studies have shown that ibuproxam can thermally decompose at elevated temperatures, leading to the formation of several degradation products. These products can be isolated through techniques such as column chromatography .

- Hydrolysis: In aqueous environments, ibuproxam can hydrolyze to produce ibuprofen and other metabolites. This transformation is crucial for its pharmacokinetics and is similar to the metabolic pathways observed with ibuprofen itself .

- Condensation Reactions: The synthesis of ibuproxam involves a formal condensation reaction between the carboxy group of ibuprofen and the amino group of hydroxylamine, resulting in the formation of the hydroxamic acid structure .

Ibuproxam exhibits several biological activities:

- Analgesic Properties: It functions as a non-narcotic analgesic, providing pain relief similar to that of ibuprofen.

- Antipyretic Effects: Ibuproxam also possesses antipyretic properties, making it effective in reducing fever.

- Iron Chelation: Its role as an iron chelator may contribute to its efficacy in treating conditions related to iron overload or oxidative stress .

The synthesis of ibuproxam typically involves:

- Condensation Reaction: The primary method involves reacting ibuprofen with hydroxylamine under controlled conditions to form ibuproxam. This reaction requires specific temperature and pH conditions to optimize yield.

- Purification Techniques: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate pure ibuproxam from reaction by-products.

Research has indicated that ibuproxam may interact with other medications and biological systems:

- Metabolic Pathways: Ibuproxam rapidly converts to ibuprofen in the body, which may influence its pharmacological effects and interactions with other drugs metabolized through similar pathways .

- Synergistic Effects: Studies are ongoing to explore potential synergistic effects when combined with other analgesics or anti-inflammatory agents.

Similar Compounds

Ibuproxam shares structural and functional similarities with several other compounds. A comparison highlights its unique features:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Ibuprofen | Propionic acid | Analgesic, anti-inflammatory | Widely used, well-studied |

| Naproxen | Propionic acid | Analgesic, anti-inflammatory | Longer half-life than ibuprofen |

| Ketoprofen | Propionic acid | Analgesic, anti-inflammatory | Has both analgesic and anti-inflammatory effects |

| Diclofenac | Phenylacetic acid | Analgesic, anti-inflammatory | More potent but associated with more side effects |

| Flurbiprofen | Propionic acid | Analgesic | Unique due to its specific receptor affinity |

Ibuproxam's unique aspect lies in its hydroxamic acid structure and iron-chelating ability, which differentiates it from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. This structural distinction may confer additional therapeutic benefits not present in traditional NSAIDs .

The discovery of ibuproxam emerged indirectly from the groundbreaking work on ibuprofen by pharmacologist Stewart Adams and chemist John Nicholson at Boots Pure Drug Company in the 1960s. While ibuprofen itself was patented in 1961 and introduced clinically in 1969, ibuproxam arose later as part of efforts to modify NSAID structures to enhance therapeutic profiles. Early synthetic routes involved reductive desulfurization of intermediates such as ethyl 2-methylthio-2-(4-isobutylphenyl)propionate using zinc dust or Raney nickel.

Key milestones in ibuproxam’s development include:

- 1970s–1980s: Initial synthesis and characterization, with studies highlighting its reduced gastrointestinal toxicity compared to ibuprofen.

- 1990s: Optimization of synthetic methods, including Friedel-Crafts alkylation and hydroxamic acid formation via hydroxylamine condensation.

- 2000s–Present: Investigations into its physicochemical properties, such as solubility enhancement through hydrophilic carrier systems.

Table 1: Synthetic Pathways for Ibuproxam

Chemical Classification Within NSAIDs

Ibuproxam belongs to the propionic acid class of NSAIDs, sharing structural homology with ibuprofen, naproxen, and ketoprofen. However, its hydroxamic acid moiety differentiates it mechanistically and pharmacologically.

Comparative Analysis of NSAID Structural Classes

| Compound | Core Structure | Functional Group | Unique Features |

|---|---|---|---|

| Ibuprofen | Propionic acid | Carboxylic acid | Standard NSAID; COX-1/COX-2 inhibition |

| Naproxen | Naphthylpropionic acid | Carboxylic acid | Long half-life; chiral specificity |

| Diclofenac | Phenylacetic acid | Carboxylic acid | High potency; dual COX/LOX inhibition |

| Ibuproxam | Hydroxamic acid | Hydroxamate group | Iron chelation; reduced GI toxicity |

The hydroxamate group (-CONHOH) enables ibuproxam to chelate iron ions, a property absent in conventional NSAIDs. This modification reduces direct gastrointestinal irritation by minimizing carboxylic acid-mediated proton shuttling, a common cause of NSAID-induced mucosal damage.

Position in Hydroxamic Acid Derivatives

Hydroxamic acids are characterized by their -NHOH functional group, which confers metal-binding and enzyme-inhibitory capabilities. Ibuproxam’s classification within this group is defined by its formal condensation of ibuprofen’s carboxyl group with hydroxylamine.

Distinctive Features of Ibuproxam Among Hydroxamic Acids:

- Synthetic Accessibility: Ibuproxam can be synthesized via straightforward ester-to-hydroxamate conversions, avoiding complex protecting-group strategies.

- Biochemical Interactions:

- Solubility Profiles: Ternary dispersions with polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) improve dissolution rates by 300%, addressing inherent hydrophobicity.

Table 2: Hydroxamic Acid Derivatives vs. Ibuproxam

| Compound | Parent Structure | Key Modification | Primary Application |

|---|---|---|---|

| Vorinostat | Caprylic acid | Hydroxamate + aryl chain | Histone deacetylase inhibitor |

| Trichostatin A | Cyclic tetrapeptide | Hydroxamate + epoxyketone | Antifungal; anticancer |

| Ibuproxam | Ibuprofen | Carboxyl → hydroxamate | Anti-inflammatory; analgesic |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE13 - Ibuproxam

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

Wikipedia

Dates

2: Orzalesi G, Mari F, Bertol E, Selleri R, Pisaturo G. Anti-inflammatory agents: determination of ibuproxam and its metabolite humans. Correlation between bioavailability, tolerance and chemico-physical characteristics. Arzneimittelforschung. 1980;30(9):1607-9. PubMed PMID: 7193032.

3: Mura P, Zerrouk N, Faucci M, Maestrelli F, Chemtob C. Comparative study of ibuproxam complexation with amorphous beta-cyclodextrin derivatives in solution and in the solid state. Eur J Pharm Biopharm. 2002 Sep;54(2):181-91. PubMed PMID: 12191690.

4: Mura P, Faucci MT, Manderioli A, Bramanti G, Ceccarelli L. Compatibility study between ibuproxam and pharmaceutical excipients using differential scanning calorimetry, hot-stage microscopy and scanning electron microscopy. J Pharm Biomed Anal. 1998 Oct;18(1-2):151-63. PubMed PMID: 9863953.

5: Cirri M, Mura P, Rabasco AM, Ginés JM, Moyano JR, Gònzalez-Rodrìguez ML. Characterization of ibuproxam binary and ternary dispersions with hydrophilic carriers. Drug Dev Ind Pharm. 2004 Jan;30(1):65-74. PubMed PMID: 15000431.

6: Ferri S, Di Febo G, Biasco G, Ceroni G, Mariotti S, Muraccini F, Urbani D. [Our experience with the effectiveness and tolerance of ibuproxam in rheumatology]. Minerva Med. 1983 Feb 25;74(7):331-6. Italian. PubMed PMID: 6572296.

7: Mura P, Adragna E, Rabasco AM, Moyano JR, Pérez-Martìnez JI, Arias MJ, Ginés JM. Effects of the host cavity size and the preparation method on the physicochemical properties of ibuproxam-cyclodextrin systems. Drug Dev Ind Pharm. 1999 Mar;25(3):279-87. PubMed PMID: 10071820.

8: Chimichi S, Innocenti F, Orzalesi G. Thermal decomposition of ibuproxam. J Pharm Sci. 1980 May;69(5):521-3. PubMed PMID: 7381734.

9: Orzalesi G, Selleri R, Caldini O, Volpato I, Innocenti F, Colome J, Sacristan A, Varez G. Ibuproxam and ibuprofen. A pharmacological comparison. Arzneimittelforschung. 1977;27(5):1006-12. PubMed PMID: 577862.

10: Orzalesi G, Selleri R, Caldini O, Volpato I, Innocenti F, Colome J, Sacristan A, Varez G, Pisaturo G. Determination of ibuproxam and its metabolites in the plasma and urine of rats. Arzneimittelforschung. 1977;27(5):1012-5. PubMed PMID: 577863.